molecular formula C5H7I B14360331 Cyclobutene, 1-iodo-2-methyl- CAS No. 92144-00-8

Cyclobutene, 1-iodo-2-methyl-

Cat. No.: B14360331
CAS No.: 92144-00-8
M. Wt: 194.01 g/mol
InChI Key: IIAMVVSQXFKVPH-UHFFFAOYSA-N
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Description

Cyclobutene, 1-iodo-2-methyl- is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The compound is characterized by a four-membered ring with an iodine atom and a methyl group attached to it. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutene derivatives, including Cyclobutene, 1-iodo-2-methyl-, can be achieved through various methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium-catalyzed reaction. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate .

Another method involves the isomerization of cyclobutylidene precursors using a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst. This reaction induces ring strain, leading to the formation of cyclobutene building blocks .

Industrial Production Methods

Industrial production of Cyclobutene, 1-iodo-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, reaction temperature, and solvent systems are crucial factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclobutene, 1-iodo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclobutene derivatives.

    Cycloaddition: The products are typically larger cyclic compounds with increased ring size.

    Oxidation: The products include diols or other oxygenated derivatives of cyclobutene.

Mechanism of Action

The mechanism of action of Cyclobutene, 1-iodo-2-methyl- involves its reactivity towards various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form larger ring structures through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene: The parent compound without any substituents.

    Cyclobutene, 1-methyl-: A similar compound with a methyl group but no iodine atom.

    Cyclobutene, 1-iodo-: A compound with an iodine atom but no methyl group.

Uniqueness

Cyclobutene, 1-iodo-2-methyl- is unique due to the presence of both an iodine atom and a methyl group on the cyclobutene ring. This combination imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

92144-00-8

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

IUPAC Name

1-iodo-2-methylcyclobutene

InChI

InChI=1S/C5H7I/c1-4-2-3-5(4)6/h2-3H2,1H3

InChI Key

IIAMVVSQXFKVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC1)I

Origin of Product

United States

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